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Compound of Interest

Compound Name: (R)-butane-1,2-diol

Cat. No.: B152391

An In-depth Technical Guide to the Spectroscopic Data of (R)-butane-1,2-diol

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
butane-1,2-diol, a valuable chiral building block in organic synthesis and drug development.
The document is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed spectral information and the experimental protocols for its
acquisition.

Molecular Structure

(R)-butane-1,2-diol is a chiral diol with the following structure:
e Chemical Formula: C4H100:2

e Molecular Weight: 90.12 g/mol [1][2]

o CAS Number: 40348-66-1[3]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for (R)-butane-1,2-diol. The data is summarized in clear, tabular
formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra provide detailed information about the hydrogen and carbon framework
of (R)-butane-1,2-diol.

1H NMR Spectrum (Proton NMR)

The *H NMR spectrum reveals the electronic environment of each proton in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.58 m 1H H-2
~3.43 dd 1H H-1a
~3.35 dd 1H H-1b
~1.45 m 2H H-3
~0.92 t 3H H-4

Note: Data is based on typical values for 1,2-diols and spectra available for 1,2-butanediol.[4]
[5][6] The exact chemical shifts and coupling constants can vary depending on the solvent and
concentration.

13C NMR Spectrum (Carbon-13 NMR)

The 13C NMR spectrum indicates the number of non-equivalent carbon atoms and their

chemical environments.

Chemical Shift (6) ppm Assignment
~73.0 C-2
~68.0 C-1
~27.0 C-3
~10.0 C-4
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Note: Data is based on typical values and spectra available for 1,2-butanediol.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (R)-butane-1,2-diol is characterized by the presence of hydroxyl (O-H) and alkyl
(C-H) groups.

Wavenumber (cm—?) Description of Vibration Functional Group
~3350 (broad) O-H stretching Alcohol
~2960-2870 C-H stretching Alkane
~1460 C-H bending Alkane
~1050 C-O stretching Alcohol

Note: Data is based on the NIST database for 1,2-butanediol.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For (R)-butane-1,2-diol, electron ionization (EIl) is a common technique.

m/z (Mass-to-Charge

Ratio) Relative Intensity Proposed Fragment
90 Low / Absent [M]* (Molecular lon)
72 Moderate [M - H20]*

61 Moderate [M - CzHs]*

45 High [CH(OH)CH20H]*

43 High [C3H7]*

Note: The molecular ion peak for primary and secondary alcohols is often weak or absent.[9]
[10] The fragmentation pattern is based on data from the NIST WebBook for 1,2-butanediol and
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general fragmentation rules for alcohols.[2][11][12]

Experimental Protocols & Workflows

This section details the methodologies for acquiring the spectroscopic data presented above
and includes diagrams to illustrate the workflows.

General Spectroscopic Analysis Workflow

The overall process for obtaining and analyzing spectroscopic data follows a standardized
workflow, from sample preparation to final data interpretation.
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1. Sample Preparation

Pure (R)-butane-1,2-diol Sample

2. Data Acquisition

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

3. Data Processing & Analysis

Process NMR Spectra Process IR Spectrum Process Mass Spectrum

(1H ’ 13C)

\ 4. Intervetation /

Structural Elucidation &
Data Reporting

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of (R)-butane-1,2-diol.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh approximately 10-20 mg of (R)-butane-1,2-diol for
13C NMR (or 1-5 mg for *H NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.qg.,
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CDCls or D20) in a clean vial.

o Transfer: Transfer the solution into a standard 5 mm NMR tube. If the solution contains any
particulate matter, filter it through a small cotton wool plug in a Pasteur pipette directly into
the NMR tube.[13]

 Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the
depth using a gauge. Insert the sample into the NMR magnet.[13]

o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to optimize homogeneity.

o Acquire the H spectrum, followed by the 13C spectrum. Standard pulse programs are
typically used.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid): Since (R)-butane-1,2-diol is a liquid, the simplest method
is to prepare a thin film. Place one drop of the neat liquid sample directly onto the surface of
an IR-transparent salt plate (e.g., NaCl or KBr).[14][15]

o Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film between the plates.

o Data Acquisition:
o Place the salt plates into the sample holder of the FTIR spectrometer.

o First, run a background spectrum of the empty spectrometer to account for atmospheric
CO2 and H:0.
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o Run the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background.

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Inject a small amount of the sample (typically in a volatile solvent or
neat if sufficiently volatile) into the mass spectrometer via a direct insertion probe or a gas
chromatography (GC-MS) inlet.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes an electron to be ejected from the molecule,
forming a radical cation known as the molecular ion ([M]*).

o Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation,
breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is
characteristic of the molecule's structure.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole), which separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector counts the number of ions at each m/z value, generating a mass
spectrum that plots relative intensity versus m/z.

Mass Spectrometry Fragmentation Pathway

The fragmentation of (R)-butane-1,2-diol in an EI-MS experiment follows predictable pathways
for aliphatic alcohols. The most common cleavages are alpha-cleavage (cleavage of the C-C
bond adjacent to the oxygen) and dehydration.
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Butane-1,2-diol
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Caption: Key fragmentation pathways for (R)-butane-1,2-diol in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,2-Butanediol | C4H1002 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2.1,2-Butanediol [webbook.nist.gov]
o 3. chemscene.com [chemscene.com]
e 4. (R)-1,2-Butanediol(40348-66-1) 1H NMR spectrum [chemicalbook.com]
e 5.1,2-BUTANEDIOL(584-03-2) 1H NMR spectrum [chemicalbook.com]
6. researchgate.net [researchgate.net]
7. 1,2-BUTANEDIOL(584-03-2) 13C NMR [m.chemicalbook.com]
e 8. 1,2-Butanediol [webbook.nist.gov]
9. m.youtube.com [m.youtube.com]

e 10. youtube.com [youtube.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b152391?utm_src=pdf-body-img
https://www.benchchem.com/product/b152391?utm_src=pdf-body
https://www.benchchem.com/product/b152391?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Butanediol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C584032&Units=CAL&Mask=27BF
https://www.chemscene.com/product/40348-66-1.html
https://www.chemicalbook.com/SpectrumEN_40348-66-1_HNMR.htm
https://www.chemicalbook.com/SpectrumEN_584-03-2_1HNMR.htm
https://www.researchgate.net/figure/Figure-S30-1-H-NMR-spectra-of-1-2-butanediol-in-D2O-upper-layer_fig18_341649842
https://m.chemicalbook.com/SpectrumEN_584-03-2_13CNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C584032&Units=SI&Mask=4AF
https://m.youtube.com/watch?v=1EnxLCWOQOc
https://www.youtube.com/watch?v=pGa8zwd8CjM
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. youtube.com [youtube.com]
e 12. 1,2-Butanediol [webbook.nist.gov]
¢ 13. m.youtube.com [m.youtube.com]

e 14. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep -
Kintek Solution [kindle-tech.com]

e 15. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for (R)-butane-1,2-
diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152391#spectroscopic-data-nmr-ir-ms-for-r-butane-
1-2-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.youtube.com/watch?v=kSyBD2BCJK8
https://webbook.nist.gov/cgi/cbook.cgi?ID=C584032&Mask=200
https://m.youtube.com/watch?v=873nDYqyWok
https://kindle-tech.com/faqs/how-do-you-prepare-samples-for-ir
https://kindle-tech.com/faqs/how-do-you-prepare-samples-for-ir
https://m.youtube.com/watch?v=YeUPmVnshUY
https://www.benchchem.com/product/b152391#spectroscopic-data-nmr-ir-ms-for-r-butane-1-2-diol
https://www.benchchem.com/product/b152391#spectroscopic-data-nmr-ir-ms-for-r-butane-1-2-diol
https://www.benchchem.com/product/b152391#spectroscopic-data-nmr-ir-ms-for-r-butane-1-2-diol
https://www.benchchem.com/product/b152391#spectroscopic-data-nmr-ir-ms-for-r-butane-1-2-diol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

